5-Fluoro-2-(4-fluorophenoxy)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research

Fluorinated aniline derivatives are a cornerstone of modern chemical research, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological characteristics. These changes include increased metabolic stability, enhanced binding affinity to biological targets, and modified acidity or basicity.

In medicinal chemistry, the strategic placement of fluorine is a widely used tactic to optimize drug candidates. acs.org Aniline derivatives, in general, are prevalent scaffolds in pharmaceuticals, and their fluorination can lead to improved potency and pharmacokinetic profiles. mdpi.com For instance, 4-fluoroaniline (B128567) is a common building block in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and plant growth regulators. nih.govwikipedia.org The high reactivity of aniline derivatives in electrophilic substitution reactions allows for the synthesis of a diverse range of complex molecules. wikipedia.org

The development of novel synthetic methods, such as photoinduced difluoroalkylation and copper-mediated fluoro-deamination, has further expanded the accessibility and application of fluorinated anilines in research. acs.orgacs.org These methods enable the direct conversion of anilines into valuable fluoroarenes, which are key intermediates in the production of advanced materials and bioactive compounds. acs.org

Historical Context and Evolution of Phenoxy Aniline Chemistry

Aniline (C₆H₅NH₂) itself is one of the most fundamental aromatic amines and has been a central compound in the development of organic and industrial chemistry since the 19th century. wikipedia.org Its derivatives have been instrumental in the creation of synthetic dyes and, later, pharmaceuticals. wikipedia.orggoogle.com

The chemistry of phenoxy anilines, which feature a phenoxy group (-OC₆H₅) attached to the aniline core, represents a significant evolution from the simpler aniline structure. These compounds, such as 2-phenoxyaniline (B124666) and 4-phenoxyaniline, combine the structural features of an ether and an amine, leading to unique chemical properties and applications. guidechem.comchemicalbook.comsigmaaldrich.com 4-Phenoxyaniline, for example, has been utilized as an intermediate in the manufacturing of dyes and pharmaceuticals and also finds use as a herbicide. guidechem.com

Research into phenoxy anilines has focused on their synthesis, often through reactions like the Ullmann condensation or by the reduction of a corresponding nitrophenoxy precursor. guidechem.com Their ability to serve as ligands in coordination chemistry and as precursors for more complex heterocyclic systems has sustained research interest in this class of compounds. chemicalbook.com

Structural Elucidation and Core Research Interests in 5-Fluoro-2-(4-fluorophenoxy)aniline and its Analogues

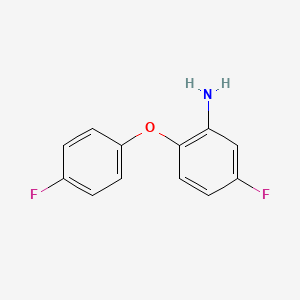

The core structure of this compound consists of a 4-fluorophenoxy group bonded to an aniline ring at the 2-position, with an additional fluorine atom on the aniline ring at the 5-position. This specific arrangement of atoms and functional groups dictates its chemical reactivity and potential applications.

Research interest in this compound and its analogues stems from their potential as building blocks in the synthesis of biologically active molecules. The presence of two fluorine atoms can enhance properties like lipophilicity and resistance to metabolic degradation. Analogues of this compound are actively studied to explore structure-activity relationships. These analogues include isomers with different fluorine substitution patterns and related structures where the phenoxy group is replaced or modified.

The table below summarizes key properties of this compound and some of its structural analogues.

| Property | This compound | 5-Fluoro-2-(2-fluorophenoxy)aniline | 3-Fluoro-5-(4-fluorophenoxy)aniline |

| CAS Number | 20653-64-9 epa.gov | 946683-82-5 bldpharm.com | Not Available uni.lu |

| Molecular Formula | C₁₂H₉F₂NO | C₁₂H₉F₂NO | C₁₂H₉F₂NO |

| Molecular Weight | 221.21 g/mol | 221.21 g/mol | 221.21 g/mol |

| Appearance | Data not available | Data not available | Data not available |

| Predicted XlogP | Not Available | Not Available | 3.0 uni.lu |

The study of these compounds often involves advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm their structure and stereochemistry. researchgate.net The synthesis of these molecules can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. For example, a common synthetic route involves the reduction of a nitro-precursor, such as 1-(4-fluorophenoxy)-2-nitro-5-fluorobenzene, to form the final aniline compound. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDRMBDSYBIOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346609 | |

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20653-64-9 | |

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 5-Fluoro-2-(4-fluorophenoxy)aniline

The synthesis of this compound is predominantly achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) and the reduction of nitro precursors. These methods offer reliable pathways to the target molecule, with the choice of route often depending on the availability of starting materials and desired scale.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The formation of the diaryl ether bond in this compound is commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of an activated fluoro- or chloro-substituted benzene (B151609) ring with a phenoxide nucleophile. For the synthesis of this specific compound, a plausible pathway involves the reaction of 1,2,4-trifluorobenzene (B1293510) with 4-fluorophenol (B42351). The presence of multiple electron-withdrawing fluorine atoms on one of the rings activates it for nucleophilic attack.

The SNAr reaction proceeds through a well-defined addition-elimination mechanism. masterorganicchemistry.com The key step in this process is the nucleophilic attack of the 4-fluorophenoxide ion on the electron-deficient aromatic ring (e.g., 1,2,4-trifluorobenzene) at a carbon atom bearing a suitable leaving group (in this case, a fluorine atom). This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The negative charge of this intermediate is delocalized onto the electronegative atoms of the electron-withdrawing groups attached to the ring, which in this case are the fluorine atoms. masterorganicchemistry.com The stability of the Meisenheimer complex is crucial for the reaction to proceed. The reaction is completed by the elimination of the leaving group (fluoride ion), which restores the aromaticity of the ring and yields the final diaryl ether product. The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing this negatively charged intermediate. masterorganicchemistry.comnih.gov

The success of the SNAr strategy is highly dependent on the reaction conditions, which must be carefully controlled to ensure high selectivity and yield. Key factors include the choice of base, solvent, and temperature.

Base: A base is required to deprotonate the 4-fluorophenol, generating the more potent 4-fluorophenoxide nucleophile. Common bases used for this purpose include potassium carbonate (K2CO3) or sodium hydride (NaH). The strength of the base must be sufficient to achieve complete deprotonation without causing undesirable side reactions.

Solvent: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. nih.gov These solvents are effective at solvating the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity.

Table 1: Representative SNAr Reaction Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Nucleophile | 4-Fluorophenol | Forms the phenoxy part of the ether |

| Substrate | 1,2,4-Trifluorobenzene | Provides the aniline (B41778) precursor backbone |

| Base | Potassium Carbonate (K2CO3) | Deprotonates the phenol (B47542) to form the active nucleophile |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to facilitate the reaction |

| Temperature | Elevated | To provide activation energy for the substitution |

Reductive Approaches from Nitro Precursors

An alternative and widely used synthetic route involves the reduction of a nitro-substituted diaryl ether precursor, namely 4-fluoro-1-(4-fluoro-2-nitrophenoxy)benzene. This nitro compound can be synthesized via an SNAr reaction between 4-fluorophenol and 2,4-difluoronitrobenzene. The subsequent reduction of the nitro group to an amine is a high-yielding transformation that can be achieved through several methods.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. This process involves treating the nitro precursor with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C) and Raney Nickel. google.com The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a positive pressure of hydrogen. google.comasianpubs.org This method is often preferred in industrial settings due to the high yields, the ease of product isolation (the catalyst is simply filtered off), and the formation of water as the only byproduct. asianpubs.org

Table 2: Typical Conditions for Catalytic Hydrogenation

| Parameter | Condition |

|---|---|

| Substrate | 4-fluoro-1-(4-fluoro-2-nitrophenoxy)benzene |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) or Raney Nickel |

| Reducing Agent | Hydrogen Gas (H2) |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Pressure | 1-5 atm |

| Temperature | Room Temperature to 50°C |

Metal-mediated reductions offer a classical alternative to catalytic hydrogenation. This approach utilizes metals in the presence of an acid. A common and effective system for this transformation is tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid (HCl). chemicalbook.com

The nitro compound is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, and then treated with a solution of tin(II) chloride in acid. chemicalbook.com The reaction proceeds at moderate temperatures, often between room temperature and 40°C. chemicalbook.com Following the reduction, the reaction mixture is made alkaline to precipitate tin salts, and the desired aniline product is then extracted with an organic solvent. chemicalbook.com While effective, this method generates significant metallic waste, which can be a drawback compared to catalytic methods.

Table 3: Conditions for Metal-Mediated Reduction

| Parameter | Condition |

|---|---|

| Substrate | 4-fluoro-1-(4-fluoro-2-nitrophenoxy)benzene |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl2·2H2O) |

| Acid | Concentrated Hydrochloric Acid (HCl) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20 - 40°C |

| Workup | Basification (e.g., with NaOH) followed by extraction |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluorophenol |

| 1,2,4-Trifluorobenzene |

| 4-fluoro-1-(4-fluoro-2-nitrophenoxy)benzene |

| 2,4-Difluoronitrobenzene |

| Potassium Carbonate |

| Sodium Hydride |

| N,N-Dimethylformamide (DMF) |

| Dimethyl Sulfoxide (DMSO) |

| Acetonitrile |

| Palladium on Carbon (Pd/C) |

| Raney Nickel |

| Ethanol |

| Methanol |

| Ethyl Acetate |

| Tin(II) Chloride |

| Hydrochloric Acid |

| Tetrahydrofuran (THF) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the synthesis of complex organic molecules, and the formation of C-N and C-O bonds in this compound is no exception. These methods provide a versatile platform for constructing the core structure of the molecule.

While the primary application of Suzuki-Miyaura coupling is the formation of carbon-carbon bonds, its principles can be adapted for the synthesis of diaryl ethers, which can be precursors to the target aniline. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. libretexts.orggoogle.comnih.gov For the synthesis of a precursor to this compound, this could involve the coupling of a suitably substituted fluorophenol with a fluorinated aryl boronic acid derivative, followed by nitration and reduction.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. google.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Diaryl Ether Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | High | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | High | nih.gov |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 80-100 | Good to Excellent | nih.gov |

Note: This table represents general conditions for diaryl ether synthesis via Suzuki-Miyaura type reactions and may require optimization for the specific synthesis of this compound precursors.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is directly applicable to the synthesis of anilines. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In the context of this compound, a key step could be the amination of a 2-halo-5-fluoro-(4-fluorophenoxy)benzene derivative. The choice of ligand is critical, with bulky biarylphosphine ligands often providing the best results. wikipedia.orgnih.govnih.gov

Another relevant cross-coupling reaction is the Buchwald-Hartwig C-O coupling (etherification), which provides a direct route to the diaryl ether core of the molecule. This reaction couples a phenol with an aryl halide in the presence of a palladium catalyst and a suitable base.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination and Etherification

| Reaction Type | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Amination | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | wikipedia.org |

| Amination | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80-110 | nih.gov |

| Etherification | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 100 | organic-chemistry.org |

Note: This table provides examples of catalyst systems for Buchwald-Hartwig reactions. Specific conditions for the synthesis of this compound would need to be empirically determined.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, scalability, and environmental footprint of the synthesis of this compound, advanced synthetic techniques are increasingly being explored.

Continuous Flow Synthesis Methodologies for Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. nih.govdurham.ac.ukrsc.orgnih.gov The synthesis of fluorinated aromatic compounds, including diaryl ethers and anilines, has been successfully demonstrated in flow reactors. nih.govdurham.ac.uk For the synthesis of this compound, a multi-step flow process could be envisioned, where the formation of the diaryl ether is followed by a subsequent nitration and reduction sequence in a continuous manner. This approach can minimize the handling of hazardous intermediates and reagents. nih.gov

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted synthesis has become a valuable tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields. rsc.orgnih.gov The synthesis of anilines and diaryl ethers via nucleophilic aromatic substitution or cross-coupling reactions can be effectively promoted by microwave irradiation. rsc.orggoogle.comresearchgate.net For the synthesis of this compound, microwave heating can be applied to the key bond-forming steps, such as the Ullmann condensation or palladium-catalyzed coupling reactions, to enhance reaction rates and efficiency.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amination Reaction

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several hours | Moderate to High | wikipedia.org |

| Microwave Irradiation | Minutes | High to Excellent | rsc.orggoogle.com |

Note: This table provides a general comparison. Specific outcomes will depend on the substrates and reaction conditions.

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green chemistry principles can be applied. The use of catalytic reactions, such as palladium-catalyzed cross-couplings, is inherently greener than stoichiometric methods as it reduces waste. libretexts.org Furthermore, the development of reactions in aqueous media or the use of more environmentally friendly solvents can significantly reduce the environmental impact. The exploration of continuous flow and microwave-assisted synthesis also aligns with green chemistry principles by improving energy efficiency and reducing waste. rsc.org The ultimate goal is to develop synthetic routes that are not only efficient and scalable but also sustainable.

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions

The aniline moiety is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. byjus.com This group strongly directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions available for substitution on the aniline ring are C4 and C6. The C2 position is occupied by the fluorophenoxy group, and the C5 position holds a fluorine atom. The directing effects of the substituents determine the regioselectivity of these reactions.

The high activation of the aniline ring facilitates halogenation reactions, often proceeding rapidly even without a Lewis acid catalyst. For instance, aniline reacts with bromine water to readily form a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com For this compound, halogenation is expected to occur at the vacant ortho (C6) and para (C4) positions relative to the powerful amino-directing group.

Controlled monohalogenation can be challenging due to the ring's high nucleophilicity. However, by selecting appropriate halogenating agents and reaction conditions, regioselectivity can be achieved. For example, using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) can provide a more controlled bromination compared to using elemental bromine. Steric hindrance from the bulky 2-(4-fluorophenoxy) group may influence the substitution pattern, potentially favoring the less hindered C4 position over the C6 position.

Table 1: Predicted Outcomes of Controlled Halogenation

| Halogenating Agent | Expected Major Product(s) | Rationale |

|---|---|---|

| Br₂ in Acetic Acid | 4-Bromo-5-fluoro-2-(4-fluorophenoxy)aniline and/or 6-Bromo-5-fluoro-2-(4-fluorophenoxy)aniline | High reactivity may lead to a mixture of isomers or polysubstitution. |

Direct nitration or sulfonation of anilines under strong acidic conditions is often problematic. The highly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.com This leads to the formation of meta-substituted products and can require harsh reaction conditions. Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring. openaccessjournals.com

To circumvent these issues, the amino group is typically protected before carrying out the substitution. A common strategy is the acetylation of the amine with acetic anhydride (B1165640) to form an acetanilide (B955). The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions and preventing unwanted oxidation. Following the substitution, the protecting group can be removed by hydrolysis.

Reaction Scheme: Protected Sulfonation

Protection: this compound is reacted with acetic anhydride to yield N-(5-fluoro-2-(4-fluorophenoxy)phenyl)acetamide.

Sulfonation: The resulting acetanilide is treated with concentrated sulfuric acid. The sulfonyl group (-SO₃H) is directed to the para position (C4) relative to the acetamido group.

Deprotection: The sulfonic acid product is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and regenerate the amino group, yielding 4-amino-2-fluoro-5-(4-fluorophenoxy)benzenesulfonic acid.

Nucleophilic Substitution Reactions of Aromatic Fluorine

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are "electron-poor," usually due to the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. nih.gov Fluorine, despite being a weak leaving group in other contexts, is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, facilitating nucleophilic attack at the carbon atom.

The compound this compound has two fluorine atoms, one on each aromatic ring.

The fluorine at C5 of the aniline ring: This ring is activated by the electron-donating amino group, making it electron-rich. This disfavors nucleophilic attack.

The fluorine at C4 of the phenoxy ring: This ring is not directly attached to a strong donating group. Its reactivity is influenced by the ether oxygen and the fluorine itself.

Therefore, nucleophilic substitution is more plausible on the phenoxy ring, though it generally requires strong activation. In related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles due to the strong electron-withdrawing effects of the nitro and pentafluorosulfanyl groups. beilstein-journals.org For this compound, forcing conditions or the presence of a strong nucleophile would likely be necessary to achieve substitution of the fluorine on the phenoxy ring. The fluorine on the aniline ring is unlikely to be substituted via an SNAr mechanism.

Oxidation and Reduction Pathways of the Aniline Moiety

The amino group of the aniline moiety is susceptible to oxidation. openaccessjournals.com The use of different oxidizing agents can lead to a variety of products.

Mild Oxidation: Mild oxidizing agents can lead to the formation of colored dimeric and polymeric species like azoxybenzenes, azobenzenes, and hydrazobenzenes.

Strong Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the amino group to a nitro group (-NO₂). openaccessjournals.com However, this process can be non-selective and may lead to ring cleavage or polymerization. openaccessjournals.com The formation of quinone-imine derivatives is also a possible oxidation pathway.

The reduction of the aniline moiety itself is not a relevant pathway as the amino group is already in a reduced state. However, if the aniline is derivatized, for example, by oxidation to a nitro compound, this derivative can then be reduced back to the aniline using standard methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl).

Cyclization Reactions for Heterocyclic Scaffolds

Aniline and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The presence of the ortho-phenoxy group in this compound makes it a suitable candidate for specific cyclization reactions. For instance, derivatives of this compound could potentially be used to form dibenzoxazepines or related seven-membered heterocyclic systems.

More commonly, reactions involving the amino group and a substituent introduced at the C6 position can lead to the formation of five- or six-membered heterocyclic rings fused to the aniline core. For example, if a carboxylic acid or ester group is introduced at the C6 position, intramolecular condensation with the C2-phenoxy group could potentially occur under specific conditions. Many fluorinated heterocyclic compounds are synthesized for applications in medicinal chemistry, demonstrating the importance of cyclization reactions on fluorinated precursors. mdpi.comresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-tribromoaniline |

| 4-Bromo-5-fluoro-2-(4-fluorophenoxy)aniline |

| 6-Bromo-5-fluoro-2-(4-fluorophenoxy)aniline |

| N-(5-fluoro-2-(4-fluorophenoxy)phenyl)acetamide |

| 4-amino-2-fluoro-5-(4-fluorophenoxy)benzenesulfonic acid |

| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene |

| Acetic anhydride |

| N-bromosuccinimide (NBS) |

| Dimethylformamide (DMF) |

| Potassium permanganate |

| Azoxybenzene |

| Azobenzene |

| Hydrazobenzene |

| Quinone-imine |

Synthesis of Analogues and Mimetics of this compound

The synthesis of analogues based on the this compound framework involves targeted chemical transformations that modify the aniline nitrogen or append various functional groups and heterocyclic systems. These syntheses leverage the inherent reactivity of the aniline moiety to build molecular complexity.

The conversion of fluorophenoxy anilines into their corresponding anilide (or acetamide) derivatives is a common strategy to produce analogues. This transformation is typically achieved by acylating the nitrogen atom of the aniline.

A key example involves the synthesis of N-phenylacetamide derivatives. The general approach for this synthesis is the Schotten-Baumann reaction, which involves reacting an aniline with an acid chloride. ijper.org For instance, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has been accomplished by mixing 4-fluorophenyl acetic acid with equimolar quantities of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in acetonitrile, followed by the addition of the appropriate aniline derivative. nih.gov This method is a well-established procedure for forming amide bonds.

In a more complex example related to the core structure, researchers have synthesized N-(5-fluoro-2-phenoxyphenyl)-N-(2-[fluoromethoxy-d(2)]-5-methoxybenzyl)acetamide. nih.gov This compound, while starting from a phenoxyphenyl precursor rather than a fluorophenoxyphenyl one, demonstrates the multistep process often required. The synthesis involved the alkylation of a phenol precursor with deuterated fluoromethyl iodide. nih.gov Such studies highlight that the aniline nitrogen can be functionalized to create complex amide derivatives with potential applications in fields like medical imaging. nih.gov

A summary of common reagents used in the synthesis of these anilide derivatives is presented below.

| Reagent Class | Specific Example(s) | Role in Synthesis |

| Activating Agents | EDC, HOBt | Facilitate amide bond formation between a carboxylic acid and an aniline. nih.gov |

| Acylating Agents | Pivaloyl chloride, Chloroacetyl chloride | Introduce an acyl group to the aniline nitrogen. ijper.orggoogle.com |

| Alkylating Agents | Diiodomethane-d(2), Fluoromethyl iodide | Add alkyl or functionalized alkyl groups to precursors. nih.gov |

| Bases | Sodium hydroxide, Anhydrous pyridine (B92270) | Act as catalysts or acid scavengers in the acylation reaction. ijper.orggoogle.com |

These synthetic routes demonstrate the versatility of the aniline functional group in creating a diverse library of fluorophenoxyanilide derivatives.

The synthesis of thiourea (B124793) and aminobenzothiazole derivatives from aniline precursors introduces sulfur-containing functional groups and heterocyclic systems, significantly altering the molecule's chemical properties. A general and established method for preparing thiourea derivatives involves the condensation of an aniline with an isothiocyanate. chemicalbook.com

Specifically, optically active thioureas can be synthesized by reacting an optically active amine with thiophosgene (B130339) to generate an isothiocyanate. This intermediate is then condensed with a substituted aniline, such as 4-fluoro-3-chloro aniline, to yield the target thiourea derivative. chemicalbook.com These thioureas can then serve as precursors for 2-aminobenzothiazole (B30445) derivatives through an oxidative cyclization reaction, typically carried out in the presence of bromine and chloroform. chemicalbook.com

While not starting from this compound itself, this methodology illustrates a viable pathway. The aniline nitrogen of this compound could similarly be targeted to first form a thiourea derivative, which could then be cyclized to the corresponding aminobenzothiazole.

Another relevant synthesis involves 4'-thionucleosides, such as 4'-thio-5-fluorouridine. These compounds are prepared by condensing a silylated pyrimidine (B1678525) base with a protected 4-thio-D-ribofuranosyl chloride. nih.gov This highlights the broader interest in incorporating thio-groups into fluorinated bioactive molecules.

The general synthetic sequence for forming these derivatives from an aniline is outlined below.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Isothiocyanate Formation | Amine, Thiophosgene | Isothiocyanate |

| 2 | Condensation | Isothiocyanate, Substituted Aniline | Thiourea Derivative chemicalbook.com |

| 3 | Oxidative Cyclization | Bromine, Chloroform | 2-Aminobenzothiazole Derivative chemicalbook.com |

Conjugating the this compound scaffold to heterocyclic systems like quinolones, oxadiazoles, and triazoles represents a sophisticated synthetic strategy to create hybrid molecules.

Quinolone Conjugates: The 4-quinolone ring system is a prominent scaffold in medicinal chemistry. vcu.edu Classical methods for its synthesis, such as the Gould-Jacobs reaction, often start with an aniline. vcu.edunih.gov This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolone ring. vcu.edu A substituted aniline like this compound could theoretically be used in such a reaction sequence to generate a novel quinolone derivative bearing the fluorophenoxy moiety. More recent methods have also been developed, including metal-free and transition-metal-catalyzed protocols, to enhance efficiency and yield. nih.gov

Oxadiazole Conjugates: The 1,2,4-oxadiazole (B8745197) ring is a bioisosteric equivalent of ester and amide groups and is valued for its chemical stability. frontiersin.org The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of an amidoxime (B1450833) intermediate. For example, a series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives were synthesized by first reacting 5-fluorouracil with 4-(bromomethyl)benzonitrile to form a nitrile intermediate. nih.gov This nitrile was then converted to an amidoxime using hydroxylamine (B1172632) hydrochloride, which was subsequently cyclized to form the 1,2,4-oxadiazole ring by reacting with various acid chlorides. nih.gov This multi-step approach could be adapted to link an oxadiazole moiety to the fluorophenoxyaniline core.

Triazole Conjugates: 1,2,3-triazoles are stable, polar linkers used extensively in medicinal chemistry. nih.gov A primary method for their synthesis is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. A regioselective method has been developed to access 4-fluoro-1,5-disubstituted-1,2,3-triazoles using α-fluoronitroalkenes as synthetic surrogates for unstable α-fluoroalkynes. rsc.org Another important synthetic route, particularly for radiolabeling, is the halogen-exchange (Halex) reaction on a 5-iodotriazole precursor to introduce fluorine, which can be achieved in an aqueous medium. nih.gov These methods provide robust pathways for incorporating fluorinated triazole rings into more complex molecules derived from the parent aniline.

Lipoxins are endogenous lipid mediators that play a crucial role in the resolution of inflammation. nih.gov However, their rapid metabolism in vivo limits their therapeutic potential, driving the synthesis of more stable analogues. nih.gov A key strategy involves replacing the unstable triene system of natural lipoxins with a more robust aromatic ring while retaining biological activity. nih.gov

One highly relevant example is a β-oxidation-resistant lipoxin A4 (LXA4) analogue, (5R,6R, 7E,9E,13E,15S)-16-(4-fluorophenoxy)-3-oxa-5,6,15-trihydroxy-7,9,13-hexadecatrien-11-ynoic acid. nih.gov This complex molecule incorporates the 4-fluorophenoxy group, which is a key structural feature of this compound, at the terminus of its aliphatic chain. The synthesis of such analogues is a multi-step process. General strategies often involve a convergent approach where key fragments of the molecule are synthesized separately and then joined. A common key step is a Suzuki cross-coupling reaction to connect an upper chain fragment with an aromatic lower chain, followed by stereoselective reduction of a ketone. nih.gov

The development of these biologically inspired mimetics demonstrates how specific fragments of the title compound, namely the 4-fluorophenoxy group, are incorporated into complex natural product analogues to enhance their stability and therapeutic profile.

| Compound Class | Synthetic Goal | Key Synthetic Steps | Relevance to Parent Compound |

| Aromatic Lipoxin Analogues | Increase metabolic stability while retaining anti-inflammatory action. nih.gov | Suzuki cross-coupling, stereoselective ketone reduction. nih.gov | Incorporates the 4-fluorophenoxy moiety. nih.gov |

| Aspirin-Triggered Lipoxin (ATL) Analogues | Enhance chemical stability and improve pharmacokinetic profile. nih.gov | Multi-step organic synthesis to build the complex chain. | Provides a framework for using the 4-fluorophenoxy group to create stable mimetics. |

Spectroscopic and Crystallographic Characterization Studies

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the vibrational modes of different functional groups. For aromatic amines like 5-Fluoro-2-(4-fluorophenoxy)aniline, characteristic absorption bands are expected. For instance, the N-H stretching vibrations of the primary amine group (-NH₂) typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C-F stretching and C-O-C (ether) linkages would also produce distinct signals. researchgate.netresearchgate.netmdpi.com

Specific experimental FT-IR data for this compound is not available in the reviewed literature. A comprehensive analysis would require experimental measurement to assign specific wavenumbers to the compound's functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly effective for observing vibrations of non-polar bonds and symmetric molecular vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, FT-Raman analysis would provide further insight into the vibrations of the aromatic rings and the carbon skeleton.

Detailed FT-Raman spectral data and specific peak assignments for this compound have not been reported in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. Different forms of NMR, such as ¹H, ¹³C, and ¹⁹F, provide information about the hydrogen, carbon, and fluorine atoms in the molecule, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. organicchemistrydata.org The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing adjacent protons. In a related compound, 4-fluoroaniline (B128567), the aromatic protons exhibit a complex second-order spectrum due to the influence of the fluorine atom. researchgate.net

Specific, experimentally verified ¹H NMR data for this compound, including chemical shifts and coupling constants, are not sufficiently available in published literature to compile a detailed data table.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom typically produces a distinct signal, with its chemical shift dependent on its hybridization and electronic environment. organicchemistrydata.orgresearchgate.net The presence of electronegative atoms like fluorine and oxygen significantly influences the chemical shifts of nearby carbon atoms. Furthermore, coupling between ¹³C and ¹⁹F nuclei can be observed, providing additional structural information.

A complete and verified ¹³C NMR spectrum with definitive peak assignments for this compound is not available in the reviewed sources, precluding the creation of a detailed data table.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Given the presence of two fluorine atoms in distinct chemical environments (one on each aromatic ring), ¹⁹F NMR spectroscopy is an essential characterization technique. biophysics.org It is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine nuclei within a molecule. nih.gov The spectrum for this compound would be expected to show two distinct signals, with their chemical shifts and any potential coupling between them providing key structural insights. researchgate.net

Specific ¹⁹F NMR chemical shift and coupling constant data for this compound are not reported in the currently available scientific literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. Various MS techniques are employed to gain a comprehensive understanding of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a molecule by measuring its mass with very high accuracy, typically to within ±5 ppm. nih.gov This technique distinguishes between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₉F₂NO), HRMS provides an exact mass measurement, which is then compared to the theoretical mass calculated from its atomic constituents.

The process involves soft ionization methods, such as electrospray ionization (ESI) or chemical ionization (CI), to generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.gov These ions are then analyzed by a high-resolution mass analyzer, like an Orbitrap or a Time-of-Flight (TOF) instrument. The high resolving power allows for the separation of ions with very small mass differences, ensuring a confident assignment of the elemental formula. nih.gov

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉F₂NO |

| Theoretical Monoisotopic Mass | 221.0652 Da |

| Ionization Mode | ESI-Positive |

| Observed Ion ([M+H]⁺) | 222.0725 m/z |

| Mass Accuracy | < 5 ppm |

Note: The data presented is representative of typical HRMS analysis for a compound of this nature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample of this compound and to confirm its identity.

In a typical LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) system. The compound travels through a column packed with a stationary phase, and its interaction with this phase separates it from any impurities or by-products from the synthesis. As the separated components elute from the column, they are introduced into the mass spectrometer. The MS detector then generates a mass spectrum for each eluting peak. For this compound, a pure sample would ideally show a single major peak in the chromatogram, and the mass spectrum of this peak would correspond to the molecular weight of the compound.

This method is particularly valuable for monitoring reaction progress and for quality control of the final product.

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of high-resolution mass spectrometry where the mass-to-charge ratio (m/z) of an ion is determined by measuring the time it takes to travel a known distance in a field-free drift region. Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for their separation.

When coupled with techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), TOF-MS provides both high mass accuracy and rapid data acquisition. This is beneficial for analyzing complex mixtures and for confirming the identity of synthesized compounds like this compound. The high resolving power and sensitivity of TOF-MS make it an excellent choice for accurate mass measurements, similar to other HRMS techniques.

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. These methods provide invaluable information on molecular structure, conformation, and solid-state packing.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional structure of a molecule. This method requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, revealing the exact position of each atom.

The resulting data provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, SCXRD elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the crystal lattice. nih.gov For example, analysis of related fluorinated compounds has shown how the amino group can participate in hydrogen bonds, stabilizing the crystal structure. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8 |

| b (Å) | 12.5 |

| c (Å) | 10.2 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 955.2 |

Note: This data is hypothetical and serves to illustrate the typical parameters obtained from an SCXRD experiment.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Polymorphism

While SCXRD provides the structure of a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. This technique is essential for phase identification, assessing the crystallinity of a sample, and investigating polymorphism—the ability of a compound to exist in multiple crystalline forms.

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the detector measures the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting pattern is a unique "fingerprint" for a specific crystalline phase of this compound. By comparing the experimental PXRD pattern to patterns calculated from SCXRD data or to reference patterns, one can confirm the identity and phase purity of the bulk material. Different polymorphs will produce distinct PXRD patterns, making this technique critical in materials science and pharmaceutical development where different crystal forms can have different physical properties.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-fluoro-5-(4-fluorophenoxy)aniline |

| 5'-fluoro-5'-deoxyadenosine synthase |

| 5-fluorocytosine |

| 4-hydroxybenzaldehyde |

| 5-Chloro-2-(4-fluorophenoxy)aniline |

| 4-fluorophenol (B42351) |

| pyrimidoindole |

| 4-Fluoroaniline |

| 5-Fluoro-2-(2-fluorophenoxy)aniline |

| Ultramark 1621 |

| PFK (Perfluorokerosene) |

| FC 43 |

| Ultramark 3200F |

| Triton X-100 |

| PEG 1000 |

| fluoroacetate |

| 4-fluorothreonine |

| 2-Fluoro-5-(trifluoromethyl)aniline |

| 3-Amino-4-fluorobenzotrifluoride |

| α,α,α,6-Tetrafluoro-m-toluidine |

| 5-Fluoro-2-(4-methylphenoxy)aniline |

| 5-Fluoro-2-(oxan-4-yl)aniline |

| 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline |

| 5-fluoro-2'-deoxyuridine |

| 1-(2-deoxy-beta-D-lyxofuranosyl)-5-fluorouracil |

| 5-fluorouracil (B62378) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable information regarding the electronic transitions between different energy levels, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For organic molecules containing chromophores, such as aromatic rings, these transitions typically occur in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The analysis of the UV-Vis spectrum of this compound allows for the characterization of its electronic structure, which is influenced by the constituent aromatic rings and their substituents.

The structure of this compound contains two key chromophoric systems: a substituted aniline (B41778) ring and a substituted phenoxy group. The electronic transitions observed in the UV-Vis spectrum are primarily of the types π→π* and n→π. The π→π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are characteristic of aromatic systems. These transitions are typically of high intensity. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen of the amino group or the oxygen of the ether linkage) to an antibonding π* orbital. These transitions are generally of lower intensity compared to π→π* transitions.

The benzene (B151609) molecule exhibits characteristic π→π* absorptions. However, when substituents are added to the benzene ring, the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are altered. Substituents that donate electrons to the aromatic ring, such as the amino (-NH2) and alkoxy (-OR) groups, are known as auxochromes. They typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring. This is due to the delocalization of the non-bonding electrons of the auxochrome with the π-electron system of the ring, which raises the energy of the HOMO and decreases the HOMO-LUMO energy gap.

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively available in the public domain. However, based on the analysis of its constituent parts, the expected electronic transitions can be inferred. The UV-Vis spectrum is expected to show complex absorption bands arising from the overlap of the electronic transitions of the fluoroaniline (B8554772) and fluorophenoxy chromophores.

Below is a table summarizing the typical absorption maxima for the parent and related substituted aromatic compounds, which helps in predicting the absorption regions for this compound.

| Compound | Chromophore/Substituent Effects | Typical λmax (nm) | Type of Transition |

| Benzene | Parent Aromatic Ring | ~255 | π→π |

| Aniline | -NH2 (electron-donating) | ~230, ~280 | π→π |

| 4-Fluoroaniline | -F (electron-withdrawing inductive, electron-donating resonance), -NH2 | ~230, ~293-300 | π→π nih.gov |

| Phenol (B47542) | -OH (electron-donating) | ~210, ~270 | π→π |

| 4-Fluorophenol | -F, -OH | Not specified | π→π* |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule such as 5-Fluoro-2-(4-fluorophenoxy)aniline, these methods can elucidate its stable structure and electronic characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

The electronic structure, which governs the molecule's chemical behavior, can also be thoroughly investigated. DFT provides information on the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is particularly insightful for understanding the influence of the electronegative fluorine atoms and the ether linkage on the aromatic rings.

Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | ~1.40 Å |

| C-O (ether) | ~1.37 Å | |

| C-F (aniline ring) | ~1.35 Å | |

| C-F (phenoxy ring) | ~1.36 Å | |

| Bond Angle | C-O-C | ~118° |

| C-C-N | ~120° | |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Note: This table is illustrative and contains hypothetical data as specific research on this compound was not found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is pivotal for predicting a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the aniline (B41778) group and the oxygen atom of the ether linkage due to the presence of lone pairs of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential. This map provides a clear guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), reveals the extent of electron delocalization, which is a key factor in molecular stability.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior over time.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a dynamic view of molecular behavior.

For this compound, MD simulations would be instrumental in exploring its conformational landscape. The molecule possesses rotational freedom around the C-O and C-N bonds, leading to various possible conformations. MD simulations can sample these different conformations and determine their relative stabilities. Furthermore, by simulating the molecule in a solvent, such as water or an organic solvent, MD can provide insights into its interactions with the surrounding environment, including the formation of hydrogen bonds and other non-covalent interactions. This information is crucial for understanding its solubility and behavior in solution.

Docking Studies to Explore Binding Interactions (without functional or biological effect claims)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies would be employed to understand how the molecule could fit into a protein's binding site and to identify the key intermolecular interactions that stabilize such a complex.

The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity for numerous possible conformations and orientations. While specific docking studies for this exact compound are not prevalent in the literature, studies on structurally similar aniline derivatives complexed with various kinases provide a methodological framework. researchgate.netnih.gov For instance, in a typical docking simulation, the aniline moiety might act as a hydrogen bond donor, while the fluorine atoms could participate in halogen bonds or other electrostatic interactions. The phenoxy group can engage in π-stacking or hydrophobic interactions with aromatic residues within the binding pocket. nih.gov The resulting binding mode would reveal the spatial arrangement of the molecule and the specific amino acid residues it interacts with, offering a static snapshot of a potential binding event.

Intermolecular Interaction Analysis in the Solid and Solution States

To comprehend the forces that govern the assembly of molecules in the solid state, several computational techniques are utilized. These methods dissect the complex network of non-covalent interactions that dictate the crystal packing and, by extension, the material's physical properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. acs.org The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule of interest. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. acs.org

For this compound, red spots on the dnorm surface would indicate close contacts, likely corresponding to hydrogen bonds (e.g., N-H···O or C-H···F) and other significant interactions. bohrium.com The analysis can be decomposed into a 2D fingerprint plot, which summarizes all the intermolecular contacts. This plot shows the distribution of internal (di) and external (de) distances from the Hirshfeld surface to the nearest nucleus.

Based on analyses of similar fluorinated aromatic compounds, the expected contributions to the Hirshfeld surface for this compound can be summarized. nih.govacs.orgnih.gov H···H contacts would likely be the most abundant, given the number of hydrogen atoms. The presence of fluorine would lead to significant F···H/H···F and F···C/C···F contacts. The aniline and ether functionalities would contribute to N···H/H···N and O···H/H···O interactions, respectively.

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 50% | Represents the most frequent, though generally weak, van der Waals contacts. |

| F···H / H···F | ~15 - 25% | Significant due to the two fluorine atoms, representing C-H···F hydrogen bonds and other contacts. |

| C···H / H···C | ~10 - 20% | Relates to interactions between hydrogen atoms and the aromatic carbon framework. |

| O···H / H···O | ~5 - 10% | Corresponds to potential hydrogen bonds involving the ether oxygen and amine or aromatic hydrogens. |

| N···H / H···N | ~3 - 8% | Represents hydrogen bonds involving the amine group. |

| C···C | ~3 - 7% | Indicates π-π stacking interactions between the aromatic rings. |

| Other (F···C, F···N, etc.) | <5% | Less frequent contacts involving fluorine and other heteroatoms. |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density, ρ(r). nih.gov This theory partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond or a significant interaction.

An analysis of this compound using QTAIM would involve locating the BCPs for all covalent bonds (e.g., C-C, C-H, C-N, C-O, C-F) and any significant non-covalent interactions. The properties at these BCPs, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the nature of the interaction. For covalent bonds, ρBCP is high and ∇²ρBCP is negative. For closed-shell interactions like hydrogen bonds or van der Waals contacts, ρBCP is low and ∇²ρBCP is positive. acs.orgresearchgate.net This would allow for a quantitative assessment of the strength and nature of the C-F bonds, the C-O ether linkage, and potential intramolecular hydrogen bonds, such as between the amine hydrogen and the ether oxygen.

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and identify non-covalent interactions in 3D space. numberanalytics.comnih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). NCI plots display isosurfaces of the reduced density gradient, which are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density.

In an NCI analysis of this compound, large, colored isosurfaces would appear in regions of significant non-covalent interactions.

Blue surfaces would indicate strong, attractive interactions like hydrogen bonds (e.g., N-H···O).

Green surfaces would denote weaker, delocalized van der Waals interactions, such as those between the two aromatic rings.

Red surfaces would signify repulsive interactions, such as steric clashes, which might occur in sterically crowded regions of the molecule. numberanalytics.comrsc.org

This technique would provide a visually intuitive map of the forces holding the molecule in a particular conformation and the interactions between neighboring molecules in a condensed phase. nih.gov

Structure-Property Relationships Derived from Computational Data

The substitution of hydrogen with fluorine has profound electronic effects on aromatic systems due to fluorine's high electronegativity. In this compound, there are two fluorine atoms, one on each aromatic ring, which significantly modulate the molecule's electronic properties.

Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, resonance-donating effect (+R). numberanalytics.com The net result is a strong withdrawal of electron density from the aromatic ring, which can be observed computationally through changes in molecular orbital energies and electrostatic potential maps. Studies on fluorinated phenoxy radicals have shown that each fluorine substitution additively increases the electron affinity of the molecule. worktribe.com

For this compound, these effects would lead to:

Lowering of HOMO and LUMO energies: The electron-withdrawing nature of fluorine stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This generally increases the ionization potential and electron affinity. rsc.org

Altered Aromatic Reactivity: The reduced electron density in the aromatic rings makes them less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution compared to their non-fluorinated counterparts. numberanalytics.com

Modified Electrostatic Potential: A calculation of the molecular electrostatic potential (MEP) surface would show a less negative (or even positive) potential over the fluorinated aromatic rings compared to benzene (B151609), indicating a lower propensity to interact with electrophiles. The fluorine atoms themselves would be regions of negative potential, capable of acting as hydrogen bond acceptors.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters for this compound involves the use of quantum chemical calculations to simulate its various spectra, including vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These calculations are generally performed using DFT methods, often with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

By optimizing the molecular geometry of this compound, researchers can calculate the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in experimental IR and Raman spectra, and a comparison between the theoretical and experimental data allows for a precise assignment of the vibrational modes of the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared with experimental data, help in the complete assignment of the resonance signals, providing a detailed picture of the electronic environment of the atoms within the molecule.

Electronic properties, such as excitation energies and oscillator strengths, are determined using Time-Dependent DFT (TD-DFT). These calculations help in interpreting the UV-Vis absorption spectra, providing information about the electronic transitions occurring within the molecule.

As of the latest literature review, specific theoretically predicted spectroscopic parameters for this compound have not been published. However, the methodologies for such predictions are well-established in the field of computational chemistry. A comprehensive theoretical study would yield data tables similar to the hypothetical example below, which would be instrumental for any future experimental work on this compound.

Hypothetical Data Table of Theoretically Predicted Spectroscopic Parameters for this compound (Note: The following data is for illustrative purposes and is not based on published research.)

| Parameter | Predicted Value |

|---|---|

| Vibrational Frequencies (cm⁻¹) | |

| N-H stretch | 3450, 3360 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O-C stretch | 1240 |

| C-F stretch | 1210 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C-NH₂ | 145.0 |

| C-O | 150.0 |

| C-F (Ring 1) | 158.0 (d, J=240 Hz) |

| C-F (Ring 2) | 160.0 (d, J=245 Hz) |

| ¹H NMR Chemical Shifts (ppm) | |

| NH₂ | 4.50 |

| Aromatic Protons | 6.80 - 7.50 |

| Electronic Absorption (nm) |

Nonlinear Optical (NLO) Properties and Materials Design

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by the potential applications of these materials in optoelectronics, including optical switching and data storage. Organic molecules with large NLO responses often feature electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net

The NLO properties of this compound can be theoretically evaluated using computational methods. Key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the NLO response of the molecule. These calculations are typically performed using DFT methods, which have been shown to provide reliable predictions of NLO properties.

The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms, along with the two phenyl rings, suggests that this compound could exhibit interesting NLO properties. The fluorine substitutions can enhance properties like thermal and chemical stability without significantly compromising the NLO response.

A detailed computational study would involve the calculation of the components of the polarizability and hyperpolarizability tensors to determine the average values. A high value of the first-order hyperpolarizability (β) is a primary indicator of a molecule's potential for second-harmonic generation (SHG).

Currently, there are no specific published studies detailing the theoretical NLO properties of this compound. A dedicated computational investigation would be required to quantify its NLO response and evaluate its potential for use in the design of new NLO materials. Such a study would provide valuable data, as illustrated in the hypothetical table below.

Hypothetical Data Table of Calculated NLO Properties for this compound (Note: The following data is for illustrative purposes and is not based on published research.)

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.5 |

| Linear Polarizability (α) (esu) | 2.0 x 10⁻²³ |

Applications in Advanced Organic Synthesis and Materials Science

5-Fluoro-2-(4-fluorophenoxy)aniline as a Versatile Synthetic Building Block

The utility of this compound as a foundational element in organic synthesis is rooted in its dual reactivity. The aniline (B41778) moiety provides a nucleophilic center and a site for diazotization, enabling a wide array of chemical transformations. Simultaneously, the fluorine substituents impart unique stereoelectronic effects that can influence reaction outcomes and the properties of the final products.

Role in the Construction of Complex Organic Molecules

This compound serves as an essential intermediate in the synthesis of more intricate organic structures. The presence of the primary amine group allows for the formation of amides, imines, and heterocyclic systems. For instance, it can be a precursor for creating bicyclic and tricyclic heterocycles, which are common motifs in pharmacologically active compounds. ossila.com The fluorinated phenoxy group can influence the conformation and electronic nature of these larger molecules, which is a critical aspect of rational drug design.

Precursor for Advanced Fluorinated Compounds and Specialty Chemicals

The demand for advanced fluorinated materials is on the rise due to their unique properties, including high thermal stability and chemical resistance. sigmaaldrich.com this compound is a key starting material for a variety of specialty chemicals. The strategic placement of fluorine atoms in this precursor allows for the synthesis of compounds with tailored electronic and physical properties. ossila.com These fluorinated compounds find use in diverse applications, from industrial dyes and pigments to components in high-performance polymers.

Integration into Functional Materials

The incorporation of fluorinated building blocks like this compound into larger molecular assemblies is a promising strategy for developing advanced materials with novel functionalities. The presence of fluorine can significantly alter properties such as surface energy, thermal stability, and intermolecular interactions.

Polymeric and Supramolecular Architectures Incorporating Fluorinated Aniline Moieties

The aniline functional group in this compound provides a reactive handle for polymerization reactions, enabling its integration into polymer backbones or as pendant groups. The resulting fluorinated polymers can exhibit enhanced thermal stability and specific solubility characteristics. sigmaaldrich.com Furthermore, the non-covalent interactions involving fluorine, such as fluorine-hydrogen and fluorine-fluorine contacts, can play a crucial role in directing the self-assembly of supramolecular structures. nih.gov Research into the living supramolecular polymerization of fluorinated molecules highlights the potential for creating well-defined, functional nano-architectures. nih.gov

Advanced Fluorinated Materials with Tunable Properties

The ability to precisely place fluorine atoms in a molecule, as exemplified by this compound, is fundamental to creating advanced materials with tunable properties. Fluorination can modulate a material's lipophilicity, polarity, and electronic characteristics. sigmaaldrich.com This principle is leveraged in the design of materials for applications ranging from non-stick coatings to advanced electronic components. sigmaaldrich.com The unique properties conferred by fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, are key to the enhanced performance of these materials. ossila.com

Intermolecular Interactions and Supramolecular Chemistry

Influence of Intermolecular Forces on Crystal Packing and Solid-State Characteristics

Research on analogous halogenated anilines provides significant insights. For instance, studies on monofluoroanilines have shown that fluorine substitution can decrease the strength of traditional N-H···N hydrogen bonds. Current time information in Merrimack County, US. At the same time, it enhances the acidity of C-H protons, making weaker C-H···X (where X is a halogen) interactions more competitive in influencing the crystal packing. Current time information in Merrimack County, US. The presence of fluorine can also lead to intramolecular N-H···F hydrogen bonds, which can affect the conformation of the molecule. researchgate.net

The aromatic rings introduce the possibility of π-π stacking interactions. The relative orientation of the phenyl rings, whether face-to-face or offset, will be influenced by the electronic effects of the fluorine substituents. Fluorination can alter the quadrupole moment of the aromatic ring, which in turn affects the geometry and energy of these stacking interactions.

A comparative analysis with a structurally similar compound, 5-Chloro-2-(4-fluorophenoxy)aniline, suggests that the NH₂ group is likely to participate in intermolecular hydrogen bonds, which are crucial for stabilizing the crystal packing. The presence of halogen atoms, like chlorine and fluorine, modulates the physicochemical properties of the molecule.

Table 1: Potential Intermolecular Interactions in Solid 5-Fluoro-2-(4-fluorophenoxy)aniline

| Interaction Type | Donor | Acceptor | Strength | Expected Influence on Crystal Packing |

| Hydrogen Bond | N-H (amine) | O (ether) | Strong | Primary determinant of the main structural motifs. |

| Hydrogen Bond | N-H (amine) | F (fluorine) | Weak | May lead to specific intramolecular conformations or contribute to a network of weaker intermolecular contacts. nih.govnih.gov |

| Hydrogen Bond | C-H (aromatic) | F (fluorine) | Very Weak | Contributes to the overall lattice energy and fine-tunes the molecular packing. researchgate.net |

| Hydrogen Bond | C-H (aromatic) | O (ether) | Weak | Can supplement the primary hydrogen bonding network. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate | Influences the lamellar or herringbone packing of the molecules. |

| Halogen Bond | C-F | N/O | Very Weak | Generally weak for fluorine, but can contribute to directional packing. researchgate.net |

Design Principles for Supramolecular Assemblies Involving Fluorophenoxyanilines

The design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. For fluorophenoxyanilines, several key principles can be harnessed to control their self-assembly into desired architectures.

The primary tool for engineering supramolecular structures with this class of compounds is the strategic use of hydrogen bonding. The amine group provides a reliable hydrogen bond donor site. By introducing complementary hydrogen bond acceptors into a co-crystallizing agent, it is possible to form predictable supramolecular synthons. For example, co-crystallization with carboxylic acids could lead to the formation of robust salt or co-crystal structures held together by strong N-H···O=C hydrogen bonds.

Halogen bonding, although generally weaker for fluorine compared to heavier halogens, can also be a design element. researchgate.net While fluorine is not a strong halogen bond donor, the electrophilic region on other halogen atoms (e.g., bromine or iodine) can interact with the nucleophilic regions of the fluorophenoxyaniline, such as the amine nitrogen or the ether oxygen. acs.org The introduction of other functional groups onto the phenoxyaniline (B8288346) scaffold that are known to participate in strong and directional interactions, such as amide or pyridine (B92270) moieties, can provide more robust control over the self-assembly process.

The fluorination pattern itself is a critical design parameter. The position and number of fluorine atoms can be used to tune the electronic properties of the aromatic rings, thereby influencing π-π stacking interactions. nih.gov Furthermore, fluorine substitution can be used to block or promote certain interaction sites, guiding the assembly towards a specific geometry. For instance, strategic placement of fluorine atoms can sterically hinder certain hydrogen bond formations, thereby favoring others.